molecular formula C10H9ClFNO2 B2602699 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide CAS No. 1823252-50-1

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide

Cat. No.: B2602699
CAS No.: 1823252-50-1
M. Wt: 229.64
InChI Key: ISSGZYCOTWJQOJ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C10H9ClFNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a fluorophenyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with chloroacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-fluorobenzoyl chloride+chloroacetamidebaseThis compound\text{2-fluorobenzoyl chloride} + \text{chloroacetamide} \xrightarrow{\text{base}} \text{this compound} 2-fluorobenzoyl chloride+chloroacetamidebase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Reduction: Formation of 2-hydroxy-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide.

    Oxidation: Formation of compounds with additional oxygen-containing functional groups.

Scientific Research Applications

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(2-fluorophenyl)acetamide

Comparison

Compared to similar compounds, 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide is unique due to the presence of the oxoethyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO2/c11-5-10(15)13-6-9(14)7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSGZYCOTWJQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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